5-(5-Methylfuran-2-yl)-1,2-oxazole-3-carboxylic acid
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Overview
Description
5-(5-Methylfuran-2-yl)-1,2-oxazole-3-carboxylic acid is an organic compound that features a furan ring substituted with a methyl group, an oxazole ring, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Methylfuran-2-yl)-1,2-oxazole-3-carboxylic acid typically involves the formation of the furan and oxazole rings followed by their coupling. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the furan ring can be synthesized from furfural derivatives, while the oxazole ring can be formed through cyclization reactions involving nitriles and aldehydes.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes to ensure high yield and purity. Catalysts such as silica-supported cobalt nanoparticles have been reported to facilitate the synthesis of furan-based compounds efficiently . The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also emphasized to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-(5-Methylfuran-2-yl)-1,2-oxazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanic acids.
Reduction: The oxazole ring can be reduced to form corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and oxazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from these reactions include various substituted furans and oxazoles, which can be further functionalized for specific applications .
Scientific Research Applications
5-(5-Methylfuran-2-yl)-1,2-oxazole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of polymers and other materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 5-(5-Methylfuran-2-yl)-1,2-oxazole-3-carboxylic acid involves its interaction with various molecular targets. The furan and oxazole rings can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Methylfuran: A simpler furan derivative used in similar applications.
5-Hydroxymethylfurfural: Another furan derivative with significant industrial importance.
2,5-Furandicarboxylic acid: Used in the production of bioplastics and other materials
Uniqueness
5-(5-Methylfuran-2-yl)-1,2-oxazole-3-carboxylic acid is unique due to the presence of both furan and oxazole rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-(5-methylfuran-2-yl)-1,2-oxazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c1-5-2-3-7(13-5)8-4-6(9(11)12)10-14-8/h2-4H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGNLEZOYXVUNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CC(=NO2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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